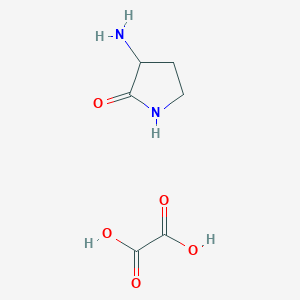

3-Aminopyrrolidin-2-one oxalate

Beschreibung

3-Aminopyrrolidin-2-one oxalate is a pyrrolidinone derivative with an amino group at the 3-position and an oxalate counterion. Its molecular formula is C₄H₈N₂O·C₂H₂O₄ (assuming a 1:1 salt ratio), and its parent compound, 3-aminopyrrolidin-2-one, has a molecular weight of 100.12 g/mol (CAS 56440-28-9) . The oxalate form enhances solubility and stability, making it suitable for pharmaceutical research. Limited ecological or toxicological data exist for this compound, highlighting a need for further study .

Eigenschaften

Molekularformel |

C6H10N2O5 |

|---|---|

Molekulargewicht |

190.15 g/mol |

IUPAC-Name |

3-aminopyrrolidin-2-one;oxalic acid |

InChI |

InChI=1S/C4H8N2O.C2H2O4/c5-3-1-2-6-4(3)7;3-1(4)2(5)6/h3H,1-2,5H2,(H,6,7);(H,3,4)(H,5,6) |

InChI-Schlüssel |

RQQASJJQRAJBDP-UHFFFAOYSA-N |

Kanonische SMILES |

C1CNC(=O)C1N.C(=O)(C(=O)O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Aminopyrrolidin-2-one can be achieved through several methods. One common approach involves the amination and cyclization of functionalized acyclic substrates . Another method includes the oxidation of pyrrolidine derivatives . Additionally, ring expansion of β-lactams or cyclopropylamides can also lead to the formation of pyrrolidin-2-ones .

Industrial Production Methods

Industrial production of 3-Aminopyrrolidin-2-one oxalate typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific catalysts and controlled reaction environments to facilitate the formation of the desired product.

Analyse Chemischer Reaktionen

Types of Reactions

3-Aminopyrrolidin-2-one oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions include N-substituted 3-Aminopyrrolidin-2-ones, azomethines, and other functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

3-Aminopyrrolidin-2-one oxalate has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Aminopyrrolidin-2-one oxalate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups . The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can modulate various biochemical processes through its interactions with proteins and other biomolecules .

Vergleich Mit ähnlichen Verbindungen

Structural and Molecular Comparisons

The table below compares structural features, molecular weights, and CAS numbers of 3-aminopyrrolidin-2-one oxalate and related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Structural Features |

|---|---|---|---|---|

| 3-Aminopyrrolidin-2-one oxalate | C₄H₈N₂O·C₂H₂O₄ | 184.14 (calculated) | 56440-28-9* | Pyrrolidinone core, 3-amino group, oxalate |

| 3-Amino-3-methylpyrrolidin-2-one | C₅H₁₀N₂O | 114.15 | Not provided | Methyl substitution at 3-position |

| 2-Aminopyridin-3-ol | C₅H₆N₂O | 110.11 | 16867-03-1 | Pyridine ring, hydroxyl and amino groups |

| (S)-5-(Trityloxymethyl)-2-pyrrolidinone | C₂₄H₂₃NO₂ | 357.44 | 105526-85-0 | Trityloxymethyl substituent, chiral center |

| Pyrrolidin-2-one (2-Pyrrolidone) | C₄H₇NO | 85.10 | 616-45-5 | Parent compound, no amino group |

Key Observations :

- Functional Groups: The oxalate salt and 3-amino-3-methylpyrrolidin-2-one share a pyrrolidinone backbone but differ in substituents (oxalate vs. methyl).

- Complexity: (S)-5-(Trityloxymethyl)-2-pyrrolidinone has a bulky trityl group, increasing molecular weight by over 250% compared to the parent compound .

Key Differences :

- Toxicity Data: Most compounds, including 3-aminopyrrolidin-2-one oxalate, lack comprehensive toxicity or ecological data .

- Handling: 2-Aminopyridin-3-ol requires stricter first aid protocols (e.g., artificial respiration) compared to pyrrolidinone derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.